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Compound of Interest

Compound Name: UMB298

Cat. No.: B8180657 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein

(CBP) and p300, which are crucial non-BET (Bromodomain and Extra-Terminal domain)

oncology targets.[1] CBP and p300 are paralogous proteins that act as lysine

acetyltransferases (KATs) and play a significant role in regulating gene expression by

recognizing acetylated lysine residues on histones and other proteins.[1] The inhibition of

CBP/p300 has emerged as a promising therapeutic strategy in various malignancies, including

acute myeloid leukemia (AML).[1] UMB298 demonstrates high selectivity for CBP over other

bromodomains like BRD4, with reported IC₅₀ values of 72 nM for CBP and 5193 nM for BRD4.

[1] Studies have shown that UMB298 can inhibit the growth of AML cells (e.g., MOLM13),

reduce levels of histone H3 lysine 27 acetylation (H3K27ac), and lead to the depletion of the

MYC oncoprotein, a key signature of CBP inhibition.[1]

Flow cytometry is a powerful, high-throughput technique used to analyze the physical and

chemical characteristics of single cells. It is an indispensable tool for elucidating the cellular

effects of therapeutic compounds like UMB298. Key applications include the analysis of cell

cycle progression, induction of apoptosis (programmed cell death), and changes in protein

expression, providing critical insights into the compound's mechanism of action. This document

provides detailed protocols for analyzing cell cycle distribution and apoptosis in cancer cell

lines following treatment with UMB298.
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UMB298 Signaling Pathway
The diagram below illustrates the proposed mechanism of action for UMB298. By selectively

binding to the bromodomains of CBP/p300, UMB298 prevents these proteins from recognizing

acetylated lysines on histone tails. This disrupts the formation of active transcription complexes

at key gene promoters, leading to the downregulation of oncogenes like MYC, which in turn

can inhibit cell proliferation and induce cell cycle arrest or apoptosis.
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Caption: Proposed mechanism of UMB298 action.

Experimental Workflow
The general workflow for analyzing cellular responses to UMB298 treatment involves several

key stages, from initial cell culture to final data analysis and interpretation.
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Caption: General workflow for flow cytometry analysis.

Protocol 1: Cell Cycle Analysis
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This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells

across different phases of the cell cycle (G0/G1, S, G2/M) after UMB298 treatment. A common

outcome for anti-cancer compounds is the induction of cell cycle arrest.

Materials and Reagents:

UMB298 (appropriate stock concentration in DMSO)

AML cell line (e.g., MOLM13) or other susceptible cancer cell line

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS), cold

70% Ethanol, cold

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Flow cytometer tubes

Centrifuge

Flow cytometer

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by

the end of the experiment. Allow cells to adhere and resume growth overnight.

UMB298 Treatment: Treat cells with various concentrations of UMB298 (e.g., 0, 10, 50, 100,

500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control

(DMSO) at the same concentration as the highest UMB298 dose.

Cell Harvesting:

For suspension cells (like MOLM13), collect cells from each well into a labeled 15 mL

conical tube.
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For adherent cells, aspirate the media, wash once with PBS, and detach cells using

trypsin. Neutralize with complete media and transfer to a conical tube.

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant

and wash the cell pellet once with 1 mL of cold PBS.

Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold

70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several

weeks).

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash

the pellet with 1 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the

pellet in 500 µL of PI Staining Solution.

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Data Acquisition: Transfer the cell suspension to flow cytometer tubes. Analyze the samples

on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the

PI signal (FL2 or equivalent channel).

Protocol 2: Apoptosis Analysis
This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells. The Annexin V/PI method is

a common procedure for assessing cell death.

Materials and Reagents:

UMB298

Susceptible cancer cell line

Complete culture medium

PBS

Annexin V-FITC Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
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Flow cytometer tubes

Centrifuge

Flow cytometer

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are

included. Centrifuge the cell suspension at 300 x g for 5 minutes.

Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect signals for

FITC (FL1) and PI (FL2/FL3) using logarithmic scales. Acquire at least 10,000 events per

sample.

Data Presentation and Analysis
Quantitative data from flow cytometry experiments should be clearly summarized to facilitate

comparison between different treatment conditions.

Data Analysis:

Cell Cycle: Use the flow cytometry analysis software to gate the cell population based on

forward scatter (FSC) and side scatter (SSC) to exclude debris. Then, create a histogram of

the PI signal intensity. The software can model the histogram to quantify the percentage of
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cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content)

phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Apoptosis: After gating on the main cell population in an FSC vs. SSC plot, create a dot plot

of Annexin V-FITC (x-axis) vs. PI (y-axis). Use quadrant gates to distinguish the four

populations:

Lower-Left (Annexin V- / PI-): Viable cells

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Upper-Left (Annexin V- / PI+): Necrotic/dead cells

Example Data Tables:

Table 1: Cell Cycle Distribution in MOLM13 Cells after 48h UMB298 Treatment

UMB298 Conc.
(nM)

% G0/G1
Phase

% S Phase % G2/M Phase % Sub-G1

0 (Vehicle) 45.2 ± 3.1 38.5 ± 2.5 16.3 ± 1.8 1.1 ± 0.4

50 58.9 ± 4.0 25.1 ± 2.8 16.0 ± 2.1 2.5 ± 0.8

100 67.4 ± 3.5 18.3 ± 2.2 14.3 ± 1.9 5.8 ± 1.2

500 75.1 ± 4.2 10.2 ± 1.9 14.7 ± 2.0 12.6 ± 2.3

(Note: Data are representative examples and should be generated from triplicate experiments,

presented as mean ± SD.)

Table 2: Apoptosis Induction in MOLM13 Cells after 72h UMB298 Treatment
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UMB298 Conc.
(nM)

% Viable
(AnnV-/PI-)

% Early Apoptotic
(AnnV+/PI-)

% Late
Apoptotic/Necrotic
(AnnV+/PI+)

0 (Vehicle) 94.3 ± 2.1 2.5 ± 0.6 1.8 ± 0.5

50 85.1 ± 3.3 8.2 ± 1.1 4.5 ± 0.9

100 72.6 ± 4.1 15.8 ± 2.0 8.9 ± 1.4

500 48.9 ± 5.0 28.4 ± 3.5 19.3 ± 2.8

(Note: Data are representative examples and should be generated from triplicate experiments,

presented as mean ± SD.)

Interpretation
An increase in the percentage of cells in the G0/G1 phase, coupled with a decrease in the S

phase, would suggest that UMB298 induces G1 cell cycle arrest. A significant increase in the

sub-G1 population is indicative of cell death. For apoptosis analysis, a dose-dependent

increase in the percentage of Annexin V positive cells (both early and late apoptotic) confirms

the induction of apoptosis as a mechanism of UMB298-mediated cell death. These results

provide quantitative evidence of the anti-proliferative and pro-apoptotic effects of UMB298,

supporting its development as a potential anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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